Cas no 2171877-08-8 (2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol)

2-{5-Cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol is a structurally complex triazole derivative featuring a cyclopropyl group and a hydroxymethyl substituent on the triazole ring, along with a phenolic moiety. This compound exhibits potential utility in medicinal chemistry and material science due to its multifunctional groups, which enable diverse reactivity and interactions. The presence of the triazole core offers stability and compatibility with click chemistry applications, while the hydroxymethyl and phenolic groups enhance solubility and derivatization potential. Its well-defined structure makes it a valuable intermediate for synthesizing biologically active compounds or functionalized materials. The cyclopropyl moiety may further contribute to steric and electronic modulation in target applications.
2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol structure
2171877-08-8 structure
商品名:2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol
CAS番号:2171877-08-8
MF:C13H15N3O2
メガワット:245.277102708817
CID:5872836
PubChem ID:165572587

2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol 化学的及び物理的性質

名前と識別子

    • 2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol
    • EN300-1610236
    • 2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol
    • 2171877-08-8
    • インチ: 1S/C13H15N3O2/c17-8-11-13(9-5-6-9)16(15-14-11)7-10-3-1-2-4-12(10)18/h1-4,9,17-18H,5-8H2
    • InChIKey: MAIZHWMRXJQLBL-UHFFFAOYSA-N
    • ほほえんだ: OCC1=C(C2CC2)N(CC2C=CC=CC=2O)N=N1

計算された属性

  • せいみつぶんしりょう: 245.116426730g/mol
  • どういたいしつりょう: 245.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 71.2Ų

2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1610236-0.5g
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol
2171877-08-8
0.5g
$1563.0 2023-06-04
Enamine
EN300-1610236-2.5g
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol
2171877-08-8
2.5g
$3191.0 2023-06-04
Enamine
EN300-1610236-0.05g
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol
2171877-08-8
0.05g
$1368.0 2023-06-04
Enamine
EN300-1610236-1.0g
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol
2171877-08-8
1g
$1629.0 2023-06-04
Enamine
EN300-1610236-5.0g
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol
2171877-08-8
5g
$4722.0 2023-06-04
Enamine
EN300-1610236-2500mg
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol
2171877-08-8
2500mg
$3191.0 2023-09-23
Enamine
EN300-1610236-5000mg
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol
2171877-08-8
5000mg
$4722.0 2023-09-23
Enamine
EN300-1610236-50mg
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol
2171877-08-8
50mg
$1368.0 2023-09-23
Enamine
EN300-1610236-0.1g
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol
2171877-08-8
0.1g
$1433.0 2023-06-04
Enamine
EN300-1610236-10.0g
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol
2171877-08-8
10g
$7004.0 2023-06-04

2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol 関連文献

2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenolに関する追加情報

Compound Introduction: 2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol (CAS No. 2171877-08-8)

Chemical research has been witnessing significant advancements in the development of novel compounds with diverse pharmacological properties. Among these, 2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol, identified by its CAS number CAS No. 2171877-08-8, has emerged as a compound of considerable interest. This phenolic derivative exhibits unique structural features that make it a promising candidate for further investigation in the field of medicinal chemistry.

The molecular structure of this compound incorporates several key functional groups, including a cyclopropyl ring, a hydroxymethyl substituent, and a triazolylmethyl moiety. These structural elements contribute to its distinct chemical behavior and potential biological activity. The cyclopropyl group is known for its stability and rigidity, which can influence the compound's interaction with biological targets. The hydroxymethyl group introduces polarity and hydrogen bonding capabilities, enhancing its solubility and binding affinity. Additionally, the triazolylmethyl moiety is a significant pharmacophore that has been widely explored in drug design due to its ability to modulate enzyme activity and receptor binding.

Recent studies have highlighted the importance of phenolic compounds in medicinal chemistry due to their broad spectrum of biological activities. Phenols are known for their antioxidant properties, which are crucial in combating oxidative stress and inflammation. The presence of the hydroxymethyl group in 2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol enhances its antioxidant potential, making it a valuable candidate for therapeutic applications.

In addition to its antioxidant properties, this compound has shown promise in preliminary pharmacological studies. Research indicates that it may exhibit anti-inflammatory effects by interacting with various inflammatory pathways. The triazolylmethyl group is particularly noteworthy as it has been found to modulate the activity of enzymes such as kinases and phosphodiesterases, which are implicated in various inflammatory processes.

The synthesis of 2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the triazole ring through cycloaddition reactions between organic dienes and azides. Subsequent functionalization steps introduce the cyclopropyl and hydroxymethyl groups while maintaining regioselectivity.

The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for characterizing the compound's structure and purity. These techniques provide detailed information about the molecular environment and confirm the presence of all intended functional groups.

Evaluation of the compound's pharmacokinetic properties is also crucial for determining its potential therapeutic utility. Studies have focused on assessing its solubility, bioavailability, metabolic stability, and interaction with biological targets. These parameters are critical for predicting how well the compound will perform in vivo and whether it can be developed into a viable drug candidate.

The impact of computational methods on drug discovery cannot be overstated. Molecular modeling techniques have been employed to predict how 2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol interacts with biological targets such as enzymes and receptors. These simulations help researchers understand the binding mechanisms and optimize the compound's structure for improved efficacy.

In conclusion, 2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development. Continued research into its pharmacological properties will provide valuable insights into its therapeutic potential and contribute to advancements in medicinal chemistry.

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